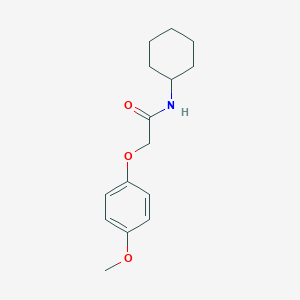
N-cyclohexyl-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-propoxybenzamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its potential therapeutic applications. This compound is synthesized through a specific method, which involves several steps.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-propoxybenzamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects
N-cyclohexyl-2-propoxybenzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, it has been shown to decrease pain and fever in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-2-propoxybenzamide in lab experiments is its potential therapeutic applications. It has been investigated for its use in the treatment of various diseases, which makes it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for the research on N-cyclohexyl-2-propoxybenzamide. First, more studies are needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to investigate the potential use of this compound in the treatment of various diseases, such as cancer and neurodegenerative diseases. Moreover, the development of new synthesis methods for this compound may lead to the discovery of more potent analogs with improved therapeutic properties.
Conclusion
In conclusion, N-cyclohexyl-2-propoxybenzamide is a promising compound for scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Further research is needed to determine the safety and efficacy of this compound in humans and to investigate its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-2-propoxybenzamide involves several steps. First, 2-bromo-N-cyclohexylbenzamide is reacted with potassium propionate in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of N-cyclohexyl-2-propoxybenzamide.
Scientific Research Applications
N-cyclohexyl-2-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Moreover, it has been investigated for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
Product Name |
N-cyclohexyl-2-propoxybenzamide |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-propoxybenzamide |
InChI |
InChI=1S/C16H23NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18) |
InChI Key |
RUMHUBMRTOBWSD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2CCCCC2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
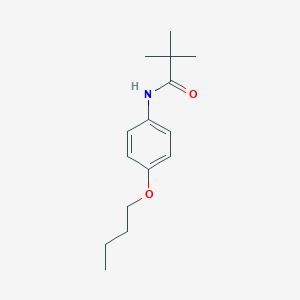
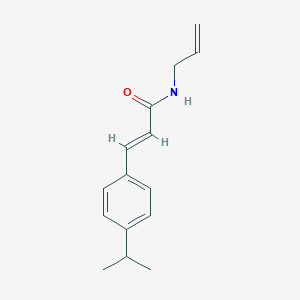
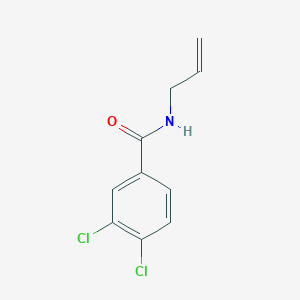
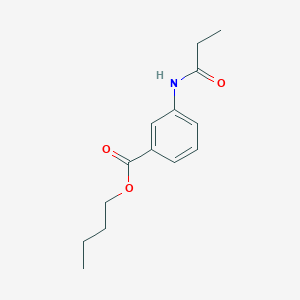
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
